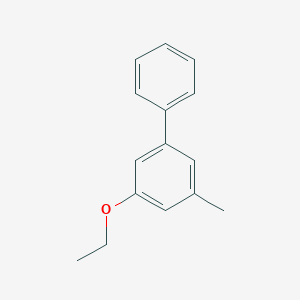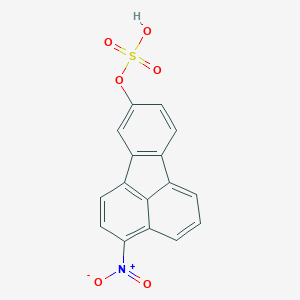![molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)éthoxy]éthoxy]éthoxy]éthyl]pyrrole-2,5-dione CAS No. 960257-46-9](/img/structure/B120568.png)
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)éthoxy]éthoxy]éthoxy]éthyl]pyrrole-2,5-dione
Vue d'ensemble
Description
The compound 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, which is a core structure in various organic compounds with potential applications in medicinal chemistry and materials science. The pyrrole-2,5-dione moiety is known for its electron-accepting properties and its ability to form stable heterocyclic compounds.
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives often involves palladium-catalyzed reactions, such as the Suzuki coupling, which is a common method for creating carbon-carbon bonds between aromatic compounds . The synthesis of the specific compound is not detailed in the provided papers, but similar compounds are typically synthesized through stepwise reactions that introduce various substituents to the pyrrole-2,5-dione core.
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring with two carbonyl groups at the 2 and 5 positions. Substituents on the pyrrole ring can significantly affect the electronic and steric properties of the molecule. For example, the introduction of electron-donating groups can enhance the electron-accepting nature of the dione moiety .
Chemical Reactions Analysis
Pyrrole-2,5-dione derivatives can participate in various chemical reactions, including Diels-Alder reactions as dienophiles , and they can be polymerized electrochemically . Their reactivity is influenced by the substituents on the pyrrole ring, which can either activate or deactivate the compound towards different types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure. These compounds are often deeply colored, indicating the presence of extended conjugation and potential for use in dye and pigment applications . They can also exhibit photoluminescence, which makes them candidates for electronic applications . The introduction of various substituents can improve solubility in organic solvents, which is crucial for processing and application in different fields . The electron-accepting properties of the dione moiety make these compounds potential candidates for use as organic semiconductors or in other electronic devices .
Applications De Recherche Scientifique
Conjugués anticorps-médicaments (ADC)
Ce composé est utilisé dans le développement de nouveaux conjugués anticorps-médicaments. Les ADC sont une classe de médicaments de thérapie ciblée qui combinent des anticorps monoclonaux spécifiques aux antigènes de surface présents sur des cellules tumorales particulières avec des agents anticancéreux hautement puissants . Les groupes réactifs du composé permettent la conjugaison de médicaments cytotoxiques aux anticorps, qui peuvent ensuite délivrer sélectivement ces agents aux cellules cancéreuses, minimisant ainsi l'impact sur les cellules saines.
Mécanisme D'action
Target of Action
The primary target of this compound is proteins, specifically antibodies. It has been shown to react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody . The compound modifies lysine residues in these antibodies , which are crucial for the antibody’s function and stability.
Mode of Action
The compound acts as a protein crosslinker . By reacting with the lysine residues in antibodies, it can induce changes in the protein structure. This modification can potentially alter the antibody’s interaction with its antigen, thereby influencing the overall immune response.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The compound’s action results in the modification of antibodies, which could potentially enhance or inhibit their function. For instance, it has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Propriétés
IUPAC Name |
1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSKXCXEFLTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391539 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960257-46-9 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)





